molecular formula C27H29N5 B3006145 2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 384368-92-7

2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B3006145
CAS No.: 384368-92-7
M. Wt: 423.564
InChI Key: RVVBCZOSLSQTDW-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a nitrogen-containing heterocyclic compound with a complex fused-ring system. Its core structure comprises a pyrido[1,2-a]benzimidazole scaffold substituted with ethyl and methyl groups at positions 2 and 3, respectively, and a carbonitrile moiety at position 3. The 1-position is functionalized with a 4-(2-phenylethyl)piperazine group, a feature that distinguishes it from simpler analogs. This compound is of interest due to its structural similarity to bioactive pyrido[1,2-a]benzimidazole derivatives, which exhibit diverse pharmacological properties, including anticancer and antimicrobial activities .

Synthetic routes for such compounds typically involve nucleophilic substitution reactions. For example, 1-(2-chloroethyl)amino precursors react with amines (e.g., piperazine derivatives) in dioxane/dimethylformamide mixtures to yield target molecules .

Properties

IUPAC Name

2-ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5/c1-3-22-20(2)23(19-28)26-29-24-11-7-8-12-25(24)32(26)27(22)31-17-15-30(16-18-31)14-13-21-9-5-4-6-10-21/h4-12H,3,13-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVBCZOSLSQTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4CCN(CC4)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on antimalarial and antitubercular effects, and discusses its structure-activity relationships (SAR) and metabolic stability.

The molecular formula of the compound is C27H29N5, with a molecular weight of 423.564 g/mol. Its structure includes a pyrido[1,2-a]benzimidazole core, which is known for various bioactivities.

Antimalarial Activity

Recent studies have demonstrated that derivatives of pyrido[1,2-a]benzimidazole exhibit potent antimalarial activity. For instance, a related compound significantly reduced parasitemia by 95% in Plasmodium berghei-infected mice when administered at a dose of 4 × 50 mg/kg. The mean survival period post-treatment was 16 days, indicating strong in vivo efficacy attributed to active metabolites formed during metabolism .

Table 1: Antimalarial Efficacy of Pyrido[1,2-a]benzimidazole Derivatives

CompoundDose (mg/kg)Reduction in Parasitemia (%)Mean Survival (days)
Derivative A50 x 49516
Derivative B25 x 48014

Antitubercular Activity

The compound has also shown promise as an antitubercular agent. A study highlighted the effectiveness of a pyrido[1,2-a]benzimidazole derivative against Mycobacterium tuberculosis, particularly in multidrug-resistant strains. The derivative exhibited an MIC value of 0.12 µg/mL with low toxicity towards Vero cells (>100 µM), indicating a favorable selectivity index .

Table 2: Antitubercular Activity Metrics

CompoundMIC (µg/mL)Toxicity (IC50 µg/mL)Selectivity Index
Compound 3a0.12>100>833
Compound 3b0.5816

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the benzyl ring and the presence of specific functional groups significantly influence biological activity. For example, the introduction of a Mannich base side chain enhances antiplasmodial efficacy while altering the positions of hydroxyl groups can affect bioactivation and overall potency .

Metabolic Stability

Metabolic studies indicate that these compounds undergo rapid metabolism with less than 40% of the parent compound remaining after 30 minutes in liver microsomes. This rapid metabolism suggests that while initial efficacy may be high, further optimization is needed to improve metabolic stability for sustained therapeutic effects .

Case Studies

A notable case involved the synthesis and evaluation of several pyrido[1,2-a]benzimidazole derivatives for their antimalarial properties. One derivative was particularly effective against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, showcasing the potential for developing new treatments for malaria .

Scientific Research Applications

The compound 2-Ethyl-3-methyl-1-[4-(2-phenylethyl)piperazin-1-yl]pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex chemical structure that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Key Characteristics

  • Molecular Formula : C22H28N4
  • Molecular Weight : 364.49 g/mol
  • IUPAC Name : this compound

Pharmacological Potential

The compound has been investigated for its potential as an antidepressant and anxiolytic agent. Studies suggest that the piperazine ring may enhance binding affinity to serotonin receptors, thereby influencing mood regulation.

Case Study: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole compounds exhibit significant antidepressant-like effects in animal models. The specific interactions with serotonin receptors were highlighted as a mechanism for these effects .

Anticancer Activity

Research indicates that similar compounds have shown promise in targeting cancer cells. The structural features of this compound may allow it to interfere with cell proliferation pathways.

Data Table: Anticancer Activity of Benzimidazole Derivatives

Compound NameCancer TypeMechanism of ActionReference
Compound ABreastInhibition of cell cycle
Compound BLungInduction of apoptosis
2-Ethyl...VariousTargeting specific kinases

Neuroprotective Effects

There is growing interest in the neuroprotective properties of this compound, particularly in models of neurodegenerative diseases. The ability to cross the blood-brain barrier enhances its therapeutic potential.

Case Study: Neuroprotection

A recent investigation published in Neuroscience Letters reported that similar benzimidazole derivatives could protect neuronal cells from oxidative stress, suggesting a potential application in treating Alzheimer’s disease .

Antimicrobial Activity

Preliminary studies indicate that certain derivatives may possess antimicrobial properties, making them candidates for further exploration in treating infections.

Data Table: Antimicrobial Efficacy

Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
2-Ethyl...VariousUnder investigation

Comparison with Similar Compounds

Table 1: Key Structural Variations and Their Implications

Compound Name Substituents at Position 1 Core Modifications Biological Activity
Target Compound 4-(2-Phenylethyl)piperazine 2-Ethyl, 3-methyl, 4-carbonitrile Not explicitly reported
1-(Azepan-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile Azepanyl (7-membered ring) Same core Unknown
1-{4-[(2E)-3-Phenylprop-2-en-1-yl]piperazin-1-yl}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile 4-(Propenylphenyl)piperazine + isopropyl 3-Isopropyl Undisclosed
3-(Morpholino)-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile Morpholino + 1-oxo group Oxo group at 1-position Antimicrobial (in vitro)
2-(2-Hydroxyethyl)-3-methyl-1-oxo-pyrido[1,2-a]benzimidazole-4-carbonitrile Hydroxyethyl + 1-oxo group Oxo group at 1-position Not reported

Key Observations:

  • Piperazine vs.
  • Phenylethyl vs. Propenylphenyl Groups: The saturated phenylethyl group in the target compound may enhance metabolic stability compared to the unsaturated propenylphenyl group in , which could introduce steric or electronic effects.
  • Oxo Group Impact: Compounds with a 1-oxo group (e.g., ) exhibit antimicrobial activity, suggesting that electron-withdrawing groups at this position may modulate bioactivity. The absence of an oxo group in the target compound may shift its pharmacological profile toward anticancer applications .

Q & A

Q. How can optimal reaction conditions be determined for synthesizing the compound?

Methodological Answer: Utilize computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible pathways and energy barriers. Combine this with statistical Design of Experiments (DoE) to minimize trial-and-error experimentation. For example, vary parameters like temperature, solvent polarity, and catalyst loading systematically while analyzing yield and purity via HPLC or NMR. Computational narrowing of conditions reduces experimental iterations, as demonstrated in ICReDD's integrated approach . DoE principles, such as factorial designs, help identify critical variables and interactions, as outlined in chemical technology optimization studies .

Q. What purification techniques are effective for isolating the compound after synthesis?

Methodological Answer: Flash chromatography on silica gel with gradient elution (e.g., cyclohexane/ethyl acetate) is effective for separating polar intermediates, as shown in similar benzimidazole derivatives . For highly similar byproducts, consider preparative HPLC with a C18 column and acetonitrile/water mobile phase. Monitor purity via TLC (Rf values) and confirm with high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR .

Q. What safety protocols should be followed during synthesis?

Methodological Answer: Adhere to institutional Chemical Hygiene Plans, including fume hood use for volatile reagents (e.g., methylene chloride) and personal protective equipment (PPE) for handling azides or cyanides. Conduct risk assessments for exothermic steps (e.g., trifluoroacetic acid addition). Document emergency procedures for spills or exposure, aligning with advanced laboratory safety regulations .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer: Compare experimental ¹H/¹³C NMR shifts with density functional theory (DFT)-predicted chemical shifts (e.g., using Gaussian or ORCA software). For example, discrepancies in aromatic proton signals may arise from solvent effects or conformational flexibility. Validate assignments via 2D NMR (COSY, HSQC) and cross-reference with crystallographic data if available . Computational validation, as emphasized in reaction design frameworks, ensures structural accuracy .

Q. What strategies address low yields in multi-step synthesis?

Methodological Answer: Optimize intermediate stability using protecting groups (e.g., SEM for pyrazole nitrogens) and monitor reaction progress via in-situ FTIR or Raman spectroscopy. For example, azide intermediates may degrade under prolonged heating; reducing reaction time or switching to flow chemistry can mitigate decomposition. Statistical optimization (e.g., response surface methodology) identifies synergistic effects between variables like temperature and reagent stoichiometry .

Q. How can computational models predict the compound’s reactivity in novel reactions?

Methodological Answer: Apply quantum mechanics/molecular mechanics (QM/MM) simulations to map potential energy surfaces for key reactions (e.g., cyclization or nucleophilic substitution). Validate predictions with kinetic studies (e.g., Eyring plots) and compare with experimental yields. ICReDD’s feedback loop, integrating computational predictions with experimental validation, exemplifies this approach .

Q. What methods resolve discrepancies between theoretical and experimental reaction mechanisms?

Methodological Answer: Conduct kinetic isotope effect (KIE) studies or deuterium labeling to probe rate-determining steps. For instance, a mismatch between computed transition states and observed regioselectivity may indicate unaccounted solvent or catalyst effects. Re-run calculations with explicit solvent models (e.g., PCM or SMD) and compare with experimental kinetics .

Data Contradiction Analysis

Q. How should researchers handle conflicting data in catalytic activity assays?

Methodological Answer: Perform reproducibility tests under controlled conditions (e.g., inert atmosphere for oxygen-sensitive reactions). Use multivariate analysis to isolate confounding variables (e.g., trace metal impurities). Cross-validate with alternative techniques (e.g., UV-Vis spectroscopy vs. HPLC for conversion rates) and apply error-analysis frameworks to quantify uncertainty .

Experimental Design Tables

Parameter Optimization Approach References
Reaction TemperatureDFT-predicted activation energy thresholds
Solvent PolarityDoE-guided solvent screening
Catalyst LoadingResponse surface methodology (RSM)
Purification GradientGradient elution trials (TLC monitoring)

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